Hericenol A

CAS No.:

Cat. No.: VC1876794

Molecular Formula: C19H28O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H28O4 |

|---|---|

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-bis(hydroxymethyl)-3-methoxyphenol |

| Standard InChI | InChI=1S/C19H28O4/c1-13(2)6-5-7-14(3)8-9-16-18(23-4)10-15(11-20)17(12-21)19(16)22/h6,8,10,20-22H,5,7,9,11-12H2,1-4H3/b14-8+ |

| Standard InChI Key | ZQWDVHGEBJGBTO-RIYZIHGNSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)CO)CO)OC)/C)C |

| Canonical SMILES | CC(=CCCC(=CCC1=C(C=C(C(=C1O)CO)CO)OC)C)C |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

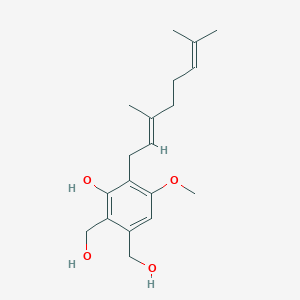

Hericenol A is characterized by a pentasubstituted phenolic framework with the molecular formula C19H28O4 and a molecular weight of 320.4 g/mol . Its IUPAC name is 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-bis(hydroxymethyl)-3-methoxyphenol, which reflects its complex structural arrangement .

The compound features a phenolic core with multiple functional groups, including:

-

A phenol (hydroxyl) group

-

Two hydroxymethyl substituents

-

A methoxy group

-

A geranyl side chain with a specific (2E) configuration

These structural features contribute to the compound's biological activities and chemical properties. The chemical structure of Hericenol A was determined through various spectroscopic techniques, including NMR, mass spectrometry, and IR spectroscopy .

Chemical Identifiers and Properties

Hericenol A has been cataloged in chemical databases with specific identifiers that facilitate its recognition and study in scientific literature. These identifiers include:

| Property | Value |

|---|---|

| PubChem CID | 10403738 |

| Molecular Formula | C19H28O4 |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 460991-85-9 |

| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-bis(hydroxymethyl)-3-methoxyphenol |

| InChI | InChI=1S/C19H28O4/c1-13(2)6-5-7-14(3)8-9-16-18(23-4)10-15(11-20)17(12-21)19(16)22/h6,8,10,20-22H,5,7,9,11-12H2,1-4H3/b14-8+ |

| InChIKey | ZQWDVHGEBJGBTO-RIYZIHGNSA-N |

The compound possesses several chemical characteristics that define its behavior in biological systems and chemical reactions:

Structural Comparison with Related Compounds

Hericenol A is structurally related to other hericenols (B, C, and D) that were isolated alongside it from the Stereum species . These compounds share similar core structures but differ in their substitution patterns and oxidation states. Notably, Hericenol B (C19H28O5) has an additional oxygen atom compared to Hericenol A, specifically a hydroxyl group in the terpene side chain .

The structural relationship between these compounds provides insights into their biosynthetic pathways and structure-activity relationships. Comparing their biological activities helps researchers understand how specific structural features contribute to their bioactivity profiles.

Natural Sources and Isolation

Isolation and Purification Methods

The isolation of Hericenol A from fungal cultures involves several key steps:

-

Cultivation of the Stereum species in submerged cultures under controlled conditions

-

Extraction of the culture medium and/or mycelium using organic solvents

-

Initial separation of compound mixtures using chromatographic techniques

-

Purification by repeated column chromatography and/or HPLC

-

Structure determination using spectroscopic methods including NMR, MS, and IR spectroscopy

This process allowed researchers to obtain pure Hericenol A for structural characterization and biological activity testing . The identification of Hericenol A alongside other structurally related compounds suggests that these metabolites may be produced via related biosynthetic pathways in the fungus.

Related Natural Products

Hericenol A belongs to a family of structurally related compounds isolated from the same fungal source. These include:

-

Hericenol B (C19H28O5) - Contains an additional hydroxyl group in the terpene side chain

-

Hericenol C - Structurally related but exhibits different biological activities, including weak cytotoxicity

-

Hericenol D - Another member of the hericenol family from the same source

-

6-hydroxymethyl-2,2-dimethylchroman-4-one - A chromanone compound isolated alongside the hericenols

-

Erinapyrone C - A known compound also identified in the same fungal extract

These compounds collectively demonstrate the chemical diversity produced by Stereum species and provide opportunities for comparative studies of their biosynthesis, structure-activity relationships, and potential applications .

Biological Activities

Comparison with Other Hericenols

The biological activities of Hericenol A can be contrasted with those of other hericenols isolated from the same source:

| Compound | Biological Activity | Structural Difference from Hericenol A |

|---|---|---|

| Hericenol A | Weak antimicrobial activity | Reference structure |

| Hericenol B | Not fully characterized | Additional hydroxyl group in terpene side chain |

| Hericenol C | Weak cytotoxicity | Structural variations in the side chain and substitution pattern |

| Hericenol D | Not fully characterized | Differences in oxidation state and substitution pattern |

This comparison demonstrates that relatively minor structural differences between these compounds can result in distinct biological activities . Hericenol C's cytotoxic properties, in contrast to Hericenol A's antimicrobial activity, highlight how subtle structural modifications can redirect bioactivity toward different cellular targets.

Chemical Synthesis and Structural Studies

Structure Determination and Verification

The structure of Hericenol A was originally determined through a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy - For determining the carbon-hydrogen framework and functional group arrangement

-

Mass Spectrometry (MS) - For confirming the molecular formula and identifying fragmentation patterns

-

Infrared Spectroscopy (IR) - For identifying functional groups such as hydroxyl and methoxy groups

-

UV-Visible Spectroscopy - For characterizing the aromatic and conjugated systems

These complementary techniques allowed researchers to propose the complete structural formula of Hericenol A, which has been confirmed through subsequent studies and database entries . The stereochemical configuration, particularly the (E)-configuration of the double bond in the geranyl side chain, was also established through these spectroscopic methods.

Structure-Activity Relationships

The biological activities of Hericenol A can be correlated with specific structural features:

-

The phenolic hydroxyl group - Likely contributes to antimicrobial activity through interaction with microbial cell membranes

-

Hydroxymethyl groups - Provide hydrogen bonding capabilities that may facilitate interaction with biological targets

-

Methoxy group - Modulates the electronic properties of the aromatic ring and affects lipophilicity

-

Geranyl side chain - Enhances lipophilicity and may facilitate membrane penetration

Comparing the structures and activities of the various hericenols provides insights into how structural modifications affect bioactivity. For example, the additional hydroxyl group in Hericenol B might alter its interaction with biological targets compared to Hericenol A, while the structural differences in Hericenol C correlate with its cytotoxic rather than antimicrobial properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume